Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid
Description
This compound is a bicyclic organic molecule featuring a fused pyrano[3,2-c]pyridine core with a stereochemically defined octahydro framework. Key structural elements include:
- Pyrano-pyridine bicyclic system: The fused pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring) create a rigid scaffold conducive to intermolecular interactions .
- tert-Butoxycarbonyl (Boc) group: Positioned at C6, this group enhances solubility in organic solvents and serves as a protective moiety for amines during synthesis .
- Carboxylic acid at C8: This functional group enables participation in hydrogen bonding and salt formation, critical for biological activity and derivatization .
The racemic nature of the compound implies equal proportions of enantiomers, which may influence its pharmacological behavior compared to enantiopure analogs.
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4aS,8R,8aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-9-5-4-6-19-11(9)10(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m0/s1 |
InChI Key |
XVYGRSFUCGOEMZ-AXFHLTTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@H]2[C@@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCOC2C(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrano[3,2-c]pyridine Core: This step involves cyclization reactions that form the core structure of the compound.
Introduction of the tert-Butoxycarbonyl Group: This protective group is added to the molecule to prevent unwanted reactions during subsequent steps.
Final Functionalization: The carboxylic acid group is introduced, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
| Compound Name | Core Structure | Functional Groups | Key Differences | Biological/Chemical Implications |
|---|---|---|---|---|
| (4aR,6R,7aR)-2-(tert-butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid | Cyclopentane + pyridine | Carboxylic acid, Boc | Cyclopentane instead of pyran ring | Reduced ring strain; altered binding affinity due to smaller ring size |
| Racemic cis-6-oxo-octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester | Pyrrolo-pyridine | Ester, ketone | Pyrrolidine (5-membered) ring; ketone at C6 | Increased electrophilicity; potential for redox activity |
| (3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid | Furo-pyrrole | Carboxylic acid, Boc | Furan (oxygen-containing 5-membered ring) fused to pyrrole | Enhanced solubility; distinct hydrogen-bonding motifs |
| Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid | Furo-pyridine | Benzyloxycarbonyl (Cbz), carboxylic acid | Cbz group instead of Boc; furan ring | Differential deprotection kinetics; altered lipophilicity |
Stereochemical and Reactivity Comparisons
- Stereochemistry: The 4aR,8S,8aR configuration in the target compound contrasts with analogs like (3aR,6S,6aR)-4-Boc-hexahydrofuro[3,2-b]pyrrole-6-carboxylic acid, where fused ring systems (furo-pyrrole vs. pyrano-pyridine) lead to distinct spatial arrangements. This impacts interactions with chiral biological targets (e.g., enzymes, receptors) .
- Boc vs. Alternative Protecting Groups: Replacing Boc with benzyloxycarbonyl (Cbz) or ester groups alters stability under acidic/basic conditions. For instance, Boc is cleaved with trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis, enabling orthogonal protection strategies .
- Carboxylic Acid Reactivity : Unlike ester derivatives (e.g., racemic-6-tert-butyl 8-ethyl dicarboxylate in ), the free carboxylic acid in the target compound facilitates direct conjugation with amines or alcohols, streamlining derivatization .
Pharmacological Studies
- Enzyme Inhibition : IC₅₀ values for acetylcholinesterase (AChE) inhibition are 12 µM, comparable to furo-pyrrole analogs (10 µM) but lower than pyrrolo-pyridine derivatives (5 µM) .
- Antibacterial Activity : Minimal efficacy against Gram-positive bacteria (MIC > 128 µg/mL), contrasting with cyclopenta[c]pyridine derivatives showing MIC = 32 µg/mL against S. aureus .
Biological Activity
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities as reported in various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity.
Key Structural Features:
- Molecular Formula: C₁₆H₂₃N₃O₄
- Molecular Weight: 305.37 g/mol
- Functional Groups: Contains a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound and its derivatives. Below is a summary of findings related to its antibacterial properties and other biological effects.
Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives of carboxylic acids similar to this compound against several bacterial strains. The results indicated that compounds with the tert-butoxycarbonyl group exhibited significant antibacterial activity.
| Compound | Bacterial Strain | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.195 |
| Compound B | Staphylococcus aureus | 0.250 |
| Compound C | Escherichia coli | 0.300 |
These results suggest that the presence of the tert-butoxycarbonyl group may enhance the antibacterial properties of these compounds .
Other Biological Activities
In addition to antibacterial effects, this compound has shown promise in other areas:
- Antifungal Activity: Preliminary studies indicated potential antifungal properties against Poria placenta, suggesting broader applications in treating fungal infections .
- Cytotoxicity Studies: Some derivatives have been tested for cytotoxic effects on cancer cell lines, showing varying degrees of effectiveness depending on structural modifications .
Case Studies
-
Antibacterial Efficacy Study:
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had superior activity compared to traditional antibiotics like Penicillin G and Kanamycin B . -
Cytotoxicity Evaluation:
A series of in vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards specific cancer types while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
